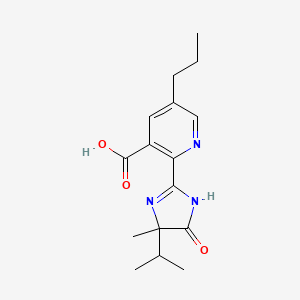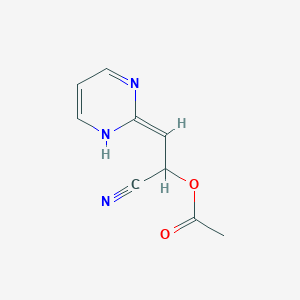
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate is a compound that belongs to the class of heterocyclic compounds, specifically pyrimidines. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and chemical properties. This compound is of interest in various fields including medicinal chemistry, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate typically involves the reaction of heterocyclic ketene aminals with dialkyl acetylenedicarboxylates in the presence of ethyl acetate and a catalyst such as DMAP (4-dimethylaminopyridine) under reflux conditions . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free synthesis and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate undergoes various types of chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of (E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Pyrimidine scaffolds: Demonstrated various biological activities including anticancer, antiviral, and antimicrobial properties.
Uniqueness
(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
[(2E)-1-cyano-2-(1H-pyrimidin-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C9H9N3O2/c1-7(13)14-8(6-10)5-9-11-3-2-4-12-9/h2-5,8,11H,1H3/b9-5+ |
InChIキー |
AQZNULXJKNGRRB-WEVVVXLNSA-N |
異性体SMILES |
CC(=O)OC(/C=C/1\NC=CC=N1)C#N |
正規SMILES |
CC(=O)OC(C=C1NC=CC=N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


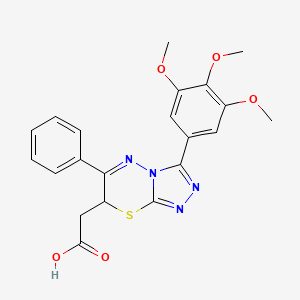

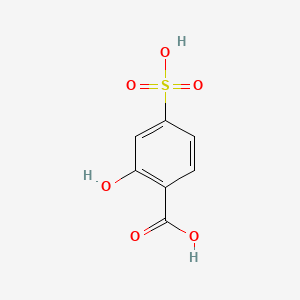



![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B15218865.png)
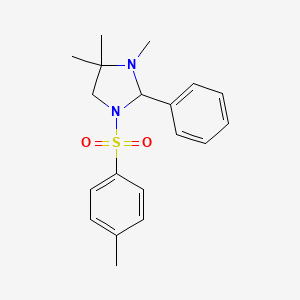

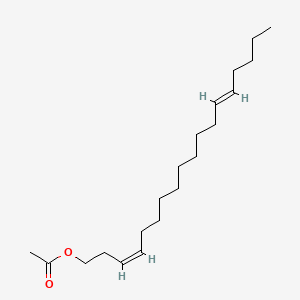
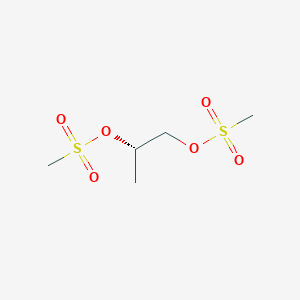
![(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide](/img/structure/B15218898.png)
